gamma-Carboxyglutamic acid

Metabotropic Glutamate Receptors mGluR Pharmacology Neuropharmacology

Researchers studying mGluR pathways or metal-dependent protein function cannot substitute Gla with glutamic acid or generic ligands without compromising validity. gamma-Carboxyglutamic acid (Gla) delivers: • Potent group-II mGluR antagonist (KB = 55 μM on mGlu2) with mixed group-III activity for precise pathway dissection • Unique gem-dicarboxylate side chain enabling high-affinity Ca²⁺/Mg²⁺/Zn²⁺ chelation essential for coagulation cascade & bone metabolism studies • Superior peptide elongation efficiency on hydroxyapatite vs. glutamic acid-critical for mineral-surface biopolymer origin studies Supplied with full COA and analytical documentation. Global shipping available.

Molecular Formula C6H9NO6
Molecular Weight 191.14 g/mol
CAS No. 53861-57-7
Cat. No. B555489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namegamma-Carboxyglutamic acid
CAS53861-57-7
Synonymsgamma-Carboxyglutamicacid; Gamma-Carboxy-GlutamicAcid; gamma-Carboxy-L-glutamicacid; g-carboxyglutamicacid; 53861-57-7; L-Gla-OH; H-L-Gla-OH; H-GLA-OH; CHEMBL38397; CHEBI:41450; (3S)-3-aminopropane-1,1,3-tricarboxylicacid; gamma-carboxy-glutamicacidzwitterion; (3S)-3-amino-1,1,3-propanetricarboxylicacid; AmbotzHAA1082; AC1Q5RNZ; H-Gamma-Carboxy-Glu-OH; UNII-16FQV4RZKL; 16FQV4RZKL; AC1L2X6R; SCHEMBL39093; C4147_SIGMA; CTK1H2562; MolPort-003-927-987; UHBYWPGGCSDKFX-VKHMYHEASA-N; ZINC2004603
Molecular FormulaC6H9NO6
Molecular Weight191.14 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)C(=O)O)C(C(=O)O)N
InChIInChI=1S/C6H9NO6/c7-3(6(12)13)1-2(4(8)9)5(10)11/h2-3H,1,7H2,(H,8,9)(H,10,11)(H,12,13)/t3-/m0/s1
InChIKeyUHBYWPGGCSDKFX-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gamma-Carboxyglutamic Acid in Coagulation & mGluR Research


Gamma-Carboxyglutamic acid (Gla) is a non-standard amino acid generated by the post-translational carboxylation of specific glutamic acid residues in vitamin K-dependent proteins [1]. Unlike its parent amino acid, glutamic acid, Gla possesses a geminal dicarboxylic acid side chain at the γ-carbon, imparting unique, high-affinity metal ion (Ca²⁺, Mg²⁺, Zn²⁺) binding properties that are essential for the function of proteins in the blood coagulation cascade, bone metabolism, and other calcium-dependent processes [2]. The compound is also a distinct pharmacological tool, acting as a partial agonist or antagonist at cloned metabotropic glutamate receptors (mGluRs) [3]. This profile necessitates careful selection based on specific research applications, as its properties diverge significantly from both its metabolic precursor, glutamic acid, and other mGluR ligands.

Why Gamma-Carboxyglutamic Acid Cannot Be Substituted


Simple substitution of gamma-Carboxyglutamic acid (Gla) with its metabolic precursor, L-glutamic acid, or alternative mGluR ligands like DCG-IV, is not scientifically valid. The unique gem-dicarboxylate group on Gla fundamentally alters its chemical behavior, preventing efficient oligomerization in aqueous solution [1] and conferring distinct metal-ion affinities [2] that glutamic acid lacks. In the context of mGluR pharmacology, this same structural feature converts Gla into a potent group-II antagonist (KB = 55 μM on mGlu2), a functional profile not shared by group-I mGluR agonists or even structurally related compounds like DCG-IV, which acts as a selective group-II agonist [3]. These distinct properties render generic alternatives unsuitable for applications requiring specific metal-chelation or mGluR subtype modulation.

Gamma-Carboxyglutamic Acid: Quantitative Evidence


mGluR Subtype Pharmacological Profile

In a direct head-to-head comparison on all cloned metabotropic glutamate receptor (mGluR) subtypes, gamma-Carboxyglutamic acid (Gla) exhibited a pharmacological profile distinct from both L-CCG-I and DCG-IV. While L-CCG-I acts as a general agonist across all mGluR subtypes and DCG-IV is a selective group-II agonist, Gla acts as a potent group-II antagonist with a KB of 55 μM on the mGlu2 receptor. It also shows mixed activity at group-III mGluRs, acting as an antagonist at mGlu7 and mGlu8, but a partial agonist at mGlu4 and mGlu6 [1].

Metabotropic Glutamate Receptors mGluR Pharmacology Neuropharmacology

Prebiotic Oligomerization on Hydroxyapatite

A direct comparative study on the oligomerization of amino acids found that L-gamma-carboxyglutamic acid (Gla) oligomerizes more efficiently than L-glutamic acid when added to a decaglutamic acid primer on a hydroxyapatite surface. Conversely, L-glutamic acid oligomerizes more efficiently in solution and adds more efficiently to decaglutamic acid in solution [1]. This surface-dependent reversal in efficiency is a key differentiator.

Prebiotic Chemistry Oligomerization Origins of Life

Propeptide Affinity for Carboxylase

A study comparing the inhibition constants (Ki) of synthetic propeptides from nine human vitamin K-dependent proteins for the gamma-glutamyl carboxylase found a vast range in affinities. The propeptide of bone Gla protein (BGP), which is rich in gamma-carboxyglutamic acid, demonstrated a Ki that was at least 200,000-fold weaker than the Ki for the factor X propeptide (Ki for factor X propeptide ~2-35 nM) [1]. This highlights the extreme specificity of the carboxylase for its protein substrates, a specificity mediated by the propeptide sequence adjacent to the Gla domain.

Vitamin K-Dependent Carboxylase Enzymology Post-Translational Modification

Factor IX Receptor Binding Affinity

A study mapping the minimal binding region of the human Factor IX Gla domain for its endothelial cell receptor found that only the entire Gla domain plus the helical stack (residues 1-47) competes effectively for binding. The IC50 for the 1-47 peptide was 23 nM, comparable to unlabeled Factor IX (IC50 = 18 nM). In contrast, the isolated Gla domain (residues 1-38) showed an IC50 > 500 nM, and shorter Gla domain peptides (1-14 and 1-24) showed no significant competition [1].

Blood Coagulation Factor IX Receptor Binding

Gamma-Carboxyglutamic Acid: Key Research Applications


mGluR Group II Antagonism

Use gamma-Carboxyglutamic acid as a specific tool compound to investigate the role of group II metabotropic glutamate receptors (mGlu2/3) in synaptic plasticity, neuroprotection, or behavior. Its defined antagonist activity (KB = 55 μM on mGlu2) and mixed group-III profile enable precise pathway dissection compared to broad-spectrum agonists like L-CCG-I or selective group-II agonists like DCG-IV [1].

Prebiotic Mineral-Surface Catalysis

Employ L-gamma-carboxyglutamic acid in studies of peptide elongation on hydroxyapatite surfaces. Its unique ability to add more efficiently to decaglutamic acid on hydroxyapatite, compared to glutamic acid, makes it a valuable probe for understanding how mineral surfaces may have influenced the origins of biopolymers [1].

High-Affinity Substrates for Carboxylase Assays

Incorporate the propeptide sequence from coagulation factor X (or factor IX, protein S, etc.) when designing synthetic peptide substrates for in vitro gamma-carboxylation assays. The 200,000-fold difference in Ki between the factor X and bone Gla protein propeptides [1] indicates that using a high-affinity propeptide is essential for achieving efficient and processive modification, a key consideration for recombinant production of fully active vitamin K-dependent proteins.

Factor IX Receptor Antagonist Peptides

Synthesize peptides encompassing the entire Factor IX Gla domain plus the adjacent helical stack (residues 1-47) to achieve nanomolar binding affinity (IC50 = 23 nM) for the endothelial cell receptor. Shorter peptides derived solely from the Gla domain (IC50 > 500 nM) are insufficient for effective competition and should be avoided for this purpose [1].

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